molecular formula C8H12N2O3 B13638875 2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol

2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol

Cat. No.: B13638875
M. Wt: 184.19 g/mol
InChI Key: FBUUTKCSLQSUPI-UHFFFAOYSA-N
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Description

2-[(5-amino-6-methoxypyridin-2-yl)oxy]ethan-1-ol is an organic compound that features a pyridine ring substituted with an amino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-6-methoxypyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 5-amino-2-methoxypyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-6-methoxypyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-[(5-amino-6-methoxypyridin-2-yl)oxy]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5-amino-6-methoxypyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-6-methoxypyridin-2-yl)oxy]ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-(5-amino-6-methoxypyridin-2-yl)oxyethanol

InChI

InChI=1S/C8H12N2O3/c1-12-8-6(9)2-3-7(10-8)13-5-4-11/h2-3,11H,4-5,9H2,1H3

InChI Key

FBUUTKCSLQSUPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)OCCO)N

Origin of Product

United States

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